![molecular formula C19H23N3O2S B10966772 2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10966772.png)
2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(フェニルカルバモイル)アミノ]-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、分子式がC19H23N3O2Sである複雑な有機化合物です。この化合物は、ベンゾチオフェンコア、フェニルカルバモイル基、およびプロピル側鎖を含む独特の構造で注目されています。
2. 製法
合成経路と反応条件: 2-[(フェニルカルバモイル)アミノ]-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、通常、複数のステップを伴います。
ベンゾチオフェンコアの形成: これは、チオフェン誘導体と適切な試薬を含む環化反応によって達成できます。
プロピル基の導入: アルキル化反応は、ベンゾチオフェンコアの6位にプロピル基を導入するために使用されます。
フェニルカルバモイル基の結合: このステップは、制御された条件下でベンゾチオフェン誘導体をフェニルイソシアネートと反応させて、フェニルカルバモイル基を形成することを伴います。
カルボキサミド基の形成:
工業生産方法: 工業環境では、この化合物の生産は、高収率と高純度を確保するために最適化された反応条件を伴う場合があります。これには、触媒、制御された温度、および特定の溶媒を使用して、反応を効率的に促進することが含まれます。
反応の種類:
酸化: この化合物は、特にベンゾチオフェン環の硫黄原子で酸化反応を受け、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、カルボニル基を標的とし、それらをアルコールまたはアミンに変換します。
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸(m-CPBA)。
還元剤: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。
置換試薬: ハロゲン(例:臭素、塩素)、求核剤(例:アミン、チオール)。
主な生成物:
酸化生成物: スルホキシド、スルホン。
還元生成物: アルコール、アミン。
置換生成物: ハロゲン化誘導体、置換芳香族化合物。
化学:
触媒: この化合物は、触媒反応で配位子として使用でき、さまざまな化学変換の効率を高めます。
材料科学: その独特の構造により、特定の電子または光学特性を持つ新規材料の開発のための候補となります。
生物学と医学:
薬理学: この化合物は、特に特定の酵素または受容体を標的とする、創薬におけるリード分子としての可能性を秘めています。
生物学的調査: タンパク質や核酸などの生体高分子との相互作用を理解するための調査に使用できます。
産業:
高分子科学: この化合物は、熱安定性や機械的強度などの特性を変更するために、ポリマーに組み込むことができます。
化学合成: さまざまな産業用途で使用されるより複雑な分子の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Propyl Group: Alkylation reactions are used to introduce the propyl group at the 6-position of the benzothiophene core.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the benzothiophene derivative with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.
Formation of the Carboxamide Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
2-[(フェニルカルバモイル)アミノ]-6-プロピル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドがその効果を発揮する仕組みは、特定の分子標的との相互作用に依存します。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物はこれらの標的に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関連する経路には、シグナル伝達、遺伝子発現調節、または代謝プロセスが含まれる場合があります。
類似化合物:
- 2-[(フェニルカルバモイル)アミノ]-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミド
- 2-[(フェニルカルバモイル)アミノ]-6-エチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミド
比較:
- 構造の違い: 主な違いは、ベンゾチオフェンコアに結合しているアルキル基(プロピル対メチルまたはエチル)にあります。
- 化学的性質: これらの構造的な違いは、溶解度、反応性、安定性に違いをもたらす可能性があります。
- 生物活性: 異なるアルキル基の存在は、化合物の生体標的との相互作用に影響を与え、薬理学的プロファイルを変化させる可能性があります。
類似化合物との比較
- 2-[(Phenylcarbamoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[(Phenylcarbamoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the benzothiophene core (propyl vs. methyl or ethyl).
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
- Biological Activity: The presence of different alkyl groups can influence the compound’s interaction with biological targets, potentially altering its pharmacological profile.
特性
分子式 |
C19H23N3O2S |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
2-(phenylcarbamoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-6-12-9-10-14-15(11-12)25-18(16(14)17(20)23)22-19(24)21-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3,(H2,20,23)(H2,21,22,24) |
InChIキー |
JKVSNRRYIDBCAS-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


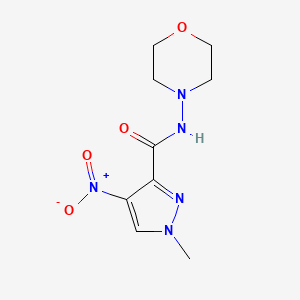
![3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10966695.png)
![2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966703.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B10966711.png)
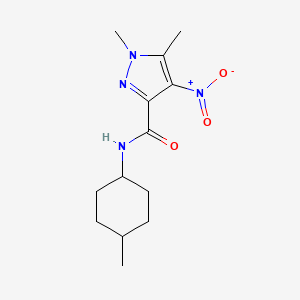
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966732.png)
![1-(3,5-Dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966735.png)
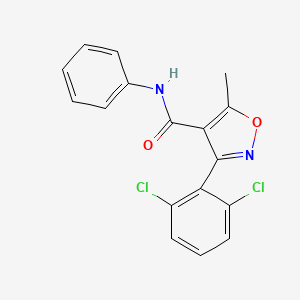
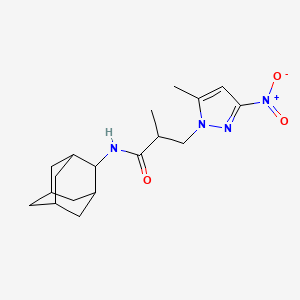
![Methyl 2-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966756.png)

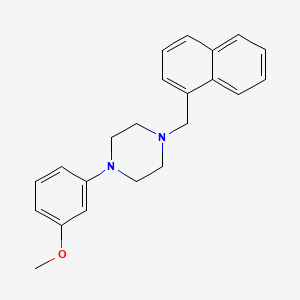
![11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10966765.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B10966777.png)
